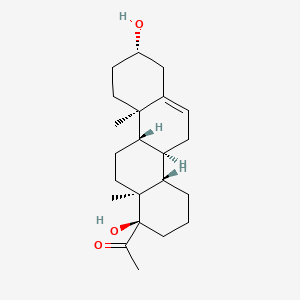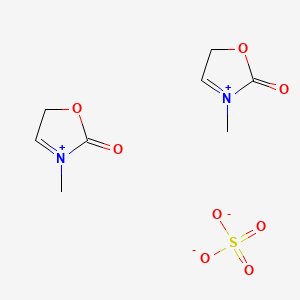
73Zat34esp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of maytansine, a potent cytotoxic agent originally isolated from the Ethiopian plant Maytenus serrata
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 73Zat34esp involves several steps, starting from the natural product maytansine. The key steps include the deacetylation of maytansine to produce N2’-deacetyl-maytansine. The reaction conditions typically involve the use of mild bases and organic solvents to facilitate the deacetylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The final product is purified using techniques such as chromatography and recrystallization to ensure high purity suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
73Zat34esp undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
73Zat34esp has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its cytotoxic properties and potential use in cancer therapy. It has been used in cell culture studies to understand its effects on cell division and apoptosis.
Medicine: Explored as a potential chemotherapeutic agent due to its ability to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Wirkmechanismus
The mechanism of action of 73Zat34esp involves its binding to tubulin, a protein that is essential for microtubule formation. By binding to tubulin, this compound inhibits microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This mechanism makes it a potent cytotoxic agent, particularly effective against rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maytansine: The parent compound from which 73Zat34esp is derived. It has similar cytotoxic properties but differs in its acetylation state.
Ansamitocin P-3: Another maytansinoid with similar cytotoxic properties but different structural features.
DM1: A derivative of maytansine used in the development of ADCs for targeted cancer therapy.
Uniqueness
This compound is unique due to its specific deacetylation, which enhances its cytotoxic properties and makes it a valuable compound for research and therapeutic applications. Its ability to inhibit microtubule assembly with high potency distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
77714-98-8 |
|---|---|
Molekularformel |
C32H44ClN3O9 |
Molekulargewicht |
650.2 g/mol |
IUPAC-Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-(methylamino)propanoate |
InChI |
InChI=1S/C32H44ClN3O9/c1-17-10-9-11-24(42-8)32(40)16-23(43-30(39)35-32)18(2)28-31(4,45-28)25(44-29(38)19(3)34-5)15-26(37)36(6)21-13-20(12-17)14-22(41-7)27(21)33/h9-11,13-14,18-19,23-25,28,34,40H,12,15-16H2,1-8H3,(H,35,39)/b11-9+,17-10+/t18-,19-,23+,24-,25+,28+,31+,32+/m1/s1 |
InChI-Schlüssel |
ANHBJISROJTYCJ-IQUQRBAYSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@@H](C)NC)C)\C)OC)(NC(=O)O2)O |
Kanonische SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)NC)C)C)OC)(NC(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



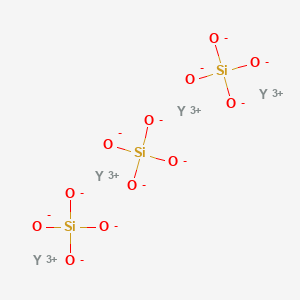


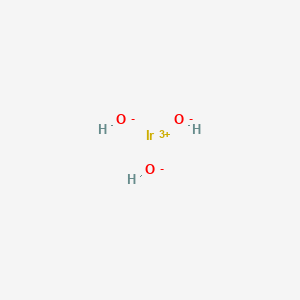
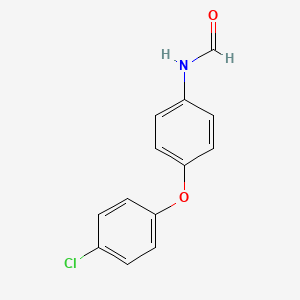
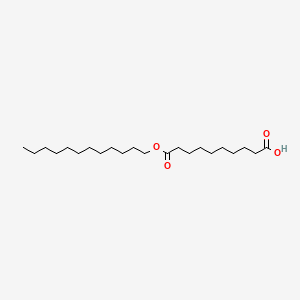
![3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one](/img/structure/B12648575.png)
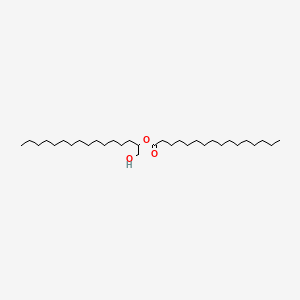
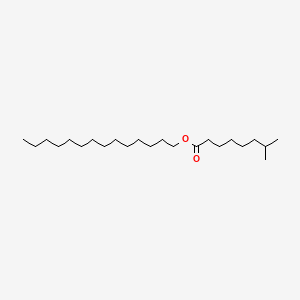
![3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B12648588.png)

